molecular formula C16H13N5O4S B12158809 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12158809
M. Wt: 371.4 g/mol
InChI Key: NEVRUXCYZUFLLC-UHFFFAOYSA-N
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Description

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes both quinazolinone and benzoxadiazole moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and benzoxadiazole moiety serve as primary sites for nucleophilic substitution.

Key Observations

  • Sulfonamide Reactivity : The sulfonamide’s NH group undergoes alkylation when treated with alkyl halides (e.g., methyl iodide, ethyl bromide) in acetone under basic conditions (K2_2CO3_3), yielding N-alkylated derivatives .

  • Benzoxadiazole Reactivity : The benzoxadiazole ring’s electrophilic nitrogen atoms are susceptible to nucleophilic attack by amines or thiols, forming substituted derivatives.

Example Reaction

ReagentConditionsProductYieldSource
Methyl iodideAcetone, K2_2CO3_3, RT, 12hN-Methyl sulfonamide derivative85–90%

Hydrolysis of Benzoxadiazole Moiety

The benzoxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring opening.

Conditions and Outcomes

  • Acidic Hydrolysis : Prolonged heating in HCl (1M) cleaves the benzoxadiazole ring, producing a sulfonated dihydroxybenzene derivative.

  • Basic Hydrolysis : NaOH (2M) at 80°C generates a sulfonic acid intermediate, which further degrades.

Oxidation Reactions

Controlled oxidation modifies the compound’s electronic properties.

Notable Pathways

  • Quinazolinone Oxidation : The 4-oxo group on the quinazolinone ring remains stable under mild conditions but may undergo further oxidation with strong agents (e.g., KMnO4_4), yielding quinazoline-dione derivatives.

  • Ethyl Linker Oxidation : The ethyl bridge can be oxidized to a ketone using CrO3_3/H2_2SO4_4, though this reaction requires optimization to avoid over-oxidation.

Cycloaddition and Ring-Opening Reactions

The compound’s conjugated system participates in cycloaddition reactions.

Research Findings

  • [3+2] Cycloaddition : While not directly observed in this compound, structurally related sulfonamides undergo cycloaddition with nitrones or alkenes under microwave irradiation, forming isoxazolidine or pyrazoline hybrids .

Stability and Reaction Optimization

  • Inert Atmosphere : Reactions are conducted under nitrogen/argon to prevent oxidation or hydrolysis of sensitive groups.

  • Purification : Products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Mechanism of Action

The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of both quinazolinone and benzoxadiazole moieties in its structure. This dual functionality enhances its biological activity and broadens its range of applications compared to compounds containing only one of these moieties .

Biological Activity

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety linked to a benzoxadiazole sulfonamide structure. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of approximately 358.42 g/mol. The unique arrangement of functional groups contributes to its diverse biological activities.

Property Details
Molecular FormulaC17H18N4O3S
Molecular Weight358.42 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, which are crucial in cancer cell signaling and inflammation pathways .
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, impacting neurotransmitter release and uptake, which is significant for neurological disorders.
  • Antimicrobial Activity : The benzoxadiazole component contributes to its potential as an antimicrobial agent against various pathogens .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that derivatives of quinazoline compounds showed significant cytotoxicity against breast cancer cells.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory effects. A study reported that related compounds demonstrated varying degrees of COX-2 inhibition, with some achieving up to 47% inhibition at specific concentrations . This positions the compound as a candidate for further development in treating inflammatory diseases.

Antimicrobial Activity

The structural features of the compound allow it to exhibit antimicrobial properties. Research has shown that similar benzoxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on human melanoma cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through caspase activation assays.
  • Inflammation Model : In an experimental model using rats, the compound was administered to assess its effect on induced inflammation. Results showed a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C16H13N5O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H13N5O4S/c22-16-11-4-1-2-5-12(11)17-10-21(16)9-8-18-26(23,24)14-7-3-6-13-15(14)20-25-19-13/h1-7,10,18H,8-9H2

InChI Key

NEVRUXCYZUFLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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